molecular formula C9H13N3O3 B14902792 2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)-N-isopropylacetamide

2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)-N-isopropylacetamide

Cat. No.: B14902792
M. Wt: 211.22 g/mol
InChI Key: OQEYFXPHAAWYEZ-UHFFFAOYSA-N
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Description

2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)-N-isopropylacetamide is a heterocyclic compound that belongs to the class of dihydropyrimidinones

Preparation Methods

The synthesis of 2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)-N-isopropylacetamide can be achieved through the Biginelli reaction, a one-pot three-component condensation reaction involving an aldehyde, a β-ketoester, and urea. This reaction is typically catalyzed by strong acids under reflux conditions . Recent advancements have introduced the use of Lewis acids, Brønsted acids, and task-specific ionic liquids as catalysts to improve yields and reaction conditions .

Chemical Reactions Analysis

2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)-N-isopropylacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Exhibits antiviral, antibacterial, and antitumor activities.

    Medicine: Potential use as an antihypertensive agent and calcium channel blocker.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The biological activity of 2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)-N-isopropylacetamide is attributed to its ability to interact with various molecular targets and pathways. It acts as an inhibitor of specific enzymes and receptors, thereby modulating cellular processes and exerting its therapeutic effects .

Comparison with Similar Compounds

Similar compounds include other dihydropyrimidinones, such as 3,4-dihydropyrimidin-2(1H)-one derivatives. These compounds share similar structural features and biological activities but differ in their specific substituents and pharmacological profiles. The uniqueness of 2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)-N-isopropylacetamide lies in its specific isopropylacetamide group, which contributes to its distinct biological properties.

Properties

Molecular Formula

C9H13N3O3

Molecular Weight

211.22 g/mol

IUPAC Name

2-(2,4-dioxopyrimidin-1-yl)-N-propan-2-ylacetamide

InChI

InChI=1S/C9H13N3O3/c1-6(2)10-8(14)5-12-4-3-7(13)11-9(12)15/h3-4,6H,5H2,1-2H3,(H,10,14)(H,11,13,15)

InChI Key

OQEYFXPHAAWYEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CN1C=CC(=O)NC1=O

Origin of Product

United States

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